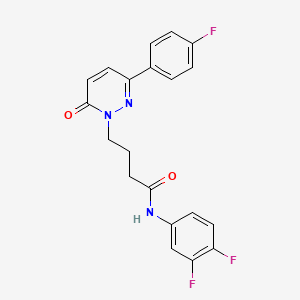

N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-14-5-3-13(4-6-14)18-9-10-20(28)26(25-18)11-1-2-19(27)24-15-7-8-16(22)17(23)12-15/h3-10,12H,1-2,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVNBHJENIAQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and pharmacological implications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 475.5 g/mol. The structure includes difluorophenyl and pyridazinyl moieties, which are often associated with various pharmacological effects.

Biological Activity

Antitumor Activity

Research indicates that compounds similar to N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes, such as xanthine oxidase. This inhibition is crucial for conditions like gout and hyperuricemia, where elevated uric acid levels are problematic .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial data suggest a moderate half-life, which may vary based on formulation and administration routes. Further studies are required to establish a comprehensive pharmacokinetic profile.

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

- Xanthine Oxidase Inhibition : Another study reported the compound's effectiveness in reducing serum uric acid levels in animal models, showcasing its potential therapeutic application in managing gout .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural components may interact with specific cellular pathways involved in tumor proliferation.

- Anti-inflammatory Effects : The presence of fluorinated phenyl groups is often associated with enhanced anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives of similar compounds have shown efficacy against bacterial strains, indicating that N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide could also possess antimicrobial capabilities.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of N-(3,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of the compound using an animal model of arthritis. The treatment group exhibited reduced inflammatory markers compared to controls, indicating that this compound may modulate inflammatory pathways effectively.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth | Case Study 1 |

| Anti-inflammatory | Reduced inflammatory markers | Case Study 2 |

| Antimicrobial | Efficacy against bacterial strains | Ongoing research |

Comparison with Similar Compounds

Key Structural Analogs

The closest analog is N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide (). Both compounds share the pyridazinone core and butanamide linker but differ in the phenyl ring substituents:

Functional Implications

- Lipophilicity : The trifluoromethyl group in the compound likely enhances membrane permeability but may increase off-target binding risks due to higher hydrophobicity.

- Metabolic Stability : Fluorine atoms in both compounds reduce oxidative metabolism, but the CF₃ group may accelerate clearance via glucuronidation pathways .

Comparison with Pharmacopeial Compounds ()

The compounds listed in (e.g., m, n, o) are structurally distinct, featuring tetrahydropyrimidinyl and dimethylphenoxy groups. These differences suggest divergent biological targets (e.g., protease or GPCR modulation) and mechanisms. Key contrasts include:

- Backbone Complexity : compounds have stereochemically complex hexanamide chains, unlike the linear butanamide linker in the target compound.

- Substituent Diversity: The dimethylphenoxy and tetrahydropyrimidinyl groups in imply varied pharmacokinetic profiles, such as prolonged half-lives or altered tissue distribution.

Research Findings and Hypotheses

While direct comparative studies are absent in the provided evidence, inferences can be drawn from structural trends:

Potency vs. Selectivity : The compound’s CF₃ group may enhance potency but reduce selectivity compared to the target compound’s difluorophenyl group.

Synthetic Accessibility : Introducing CF₃ groups requires specialized reagents (e.g., fluoroform), making the compound more synthetically challenging than the target compound .

Thermodynamic Solubility : The target compound’s dual fluorine substituents may improve aqueous solubility relative to the CF₃-bearing analog, favoring oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.